2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyridinylcarbamothioyl moiety, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-aminopyridine . The reaction proceeds under mild conditions, and the product is purified through recrystallization. The detailed steps are as follows:
Step 1: Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).
Step 2: Add potassium thiocyanate (0.01 mol) in acetone (30 mL) dropwise to the solution.
Step 3: Stir the mixture at room temperature for 1 hour.
Step 4: Add 2-aminopyridine (0.01 mol) to the reaction mixture.
Step 5: Stir the mixture for an additional 2 hours.
Step 6: Filter the precipitate and wash with cold acetone.
Step 7: Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted benzamides and pyridinyl derivatives
Scientific Research Applications
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its thiourea moiety allows it to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Similar structure but with a cyclopropanecarboxamido group instead of the carbamothioyl moiety.
2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide: Contains an oxadiazole ring and additional chloro substituents.
Uniqueness
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific combination of a chloro-substituted benzamide and a pyridinylcarbamothioyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCETSEVFZNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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